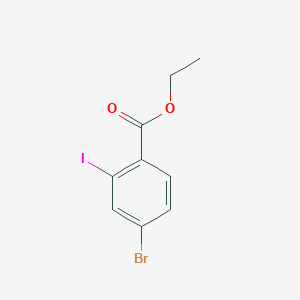

Ethyl 4-bromo-2-iodobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-bromo-2-iodobenzoate is a useful research compound. Its molecular formula is C9H8BrIO2 and its molecular weight is 354.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nucleophilic Substitution Reactions

The bromine and iodine atoms on the aromatic ring undergo nucleophilic substitution under specific conditions. The iodine substituent at the ortho position is generally more reactive than bromine due to weaker C–I bonds.

Example Reaction: Cyanation

Methyl 4-bromo-2-iodobenzoate (a structural analog) reacts with copper cyanide (CuCN) in N-methylpyrrolidone (NMP) at 60°C to replace iodine with a cyano group, achieving a 90% yield . Similar conditions apply to the ethyl ester variant.

| Reagent/Condition | Resulting Product | Yield | Source |

|---|---|---|---|

| CuCN, NMP, 60°C, 2h | Ethyl 4-bromo-2-cyanobenzoate | 90% |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are central to its utility in synthesizing biaryl systems. The iodine atom participates preferentially in Suzuki-Miyaura couplings due to its higher leaving-group ability compared to bromine .

Suzuki-Miyaura Coupling Example

this compound reacts with arylboronic acids under Pd catalysis to form biphenyl derivatives. A representative protocol from flow synthesis studies :

| Component | Role/Quantity | Outcome |

|---|---|---|

| Pd(OAc)₂ | Catalyst (4.44 mM) | Biaryl product formation |

| Tri-tert-butylphosphine | Ligand (4.44 mM) | Enhanced catalytic activity |

| THF/Water | Solvent system | 62–73% isolated yield |

Reduction and Oxidation Reactions

The ester group and halogen substituents enable redox transformations:

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a benzyl alcohol derivative, retaining halogens unless harsh conditions are applied.

-

Oxidation : Controlled oxidation of the ethyl group (e.g., using KMnO₄) can yield carboxylic acid derivatives, though competing halogen reactivity may require protective strategies.

Mechanistic Insights

The reactivity profile is governed by:

-

Electrophilic Activation : Iodine’s polarizable nature enhances electrophilic substitution at the ortho position.

-

Steric and Electronic Effects : The ethyl ester group directs incoming nucleophiles/electrophiles via steric hindrance and electronic donation.

Comparative Reactivity Data

A comparison of halogen substituents in analogous compounds:

| Reaction Type | Iodine Reactivity | Bromine Reactivity | Dominant Pathway |

|---|---|---|---|

| Suzuki Coupling | High | Moderate | Iodine-selective |

| Nucleophilic Substitution | Moderate | Low | Iodine-selective |

属性

分子式 |

C9H8BrIO2 |

|---|---|

分子量 |

354.97 g/mol |

IUPAC 名称 |

ethyl 4-bromo-2-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |

InChI 键 |

DAYOYSNRJMKALF-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)I |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。